molecular formula C10H15NO3 B13289069 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13289069
M. Wt: 197.23 g/mol
InChI Key: LYELOLQCTDKYBW-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H15NO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group, an amino group, and a propane-1,3-diol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-hydroxybenzaldehyde with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 2-hydroxybenzaldehyde in ethanol.
  • Add 1,3-diaminopropane to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active ingredient in pharmaceutical formulations.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-hydroxymethyl-1,3-propanediol: This compound shares a similar backbone but lacks the hydroxyphenyl group.

    2-Amino-2-methyl-1,3-propanediol: This compound has a methyl group instead of the hydroxyphenyl group.

    2-{[(2-Hydroxyphenyl)methyl]amino}nicotinic acid: This compound contains a nicotinic acid moiety instead of the propane-1,3-diol backbone.

Uniqueness

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both the hydroxyphenyl group and the propane-1,3-diol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H15NO3/c12-6-9(7-13)11-5-8-3-1-2-4-10(8)14/h1-4,9,11-14H,5-7H2

InChI Key

LYELOLQCTDKYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(CO)CO)O

Origin of Product

United States

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